(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-9-12-5-2-3-6-14(12)19(11)16(20)13-10-15-18(17-13)7-4-8-21-15/h2-3,5-6,10-11H,4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOTVRCTBDMOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN4CCCOC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly as a phosphodiesterase 4B (PDE4B) inhibitor. This article reviews the biological properties of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Pyrazolo[5,1-b][1,3]oxazine
- Substituents : 2-methylindolin-1-yl and a methanone group
Research indicates that compounds with a pyrazolo[5,1-b][1,3]oxazine core exhibit significant pharmacological activities. Specifically, they have been shown to inhibit PDE4B, an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), thereby increasing cAMP levels in cells. This mechanism is crucial for various cellular processes including inflammation and neuronal signaling.
Antioxidant Properties
A related compound, 2-methyl-5H-benzo[d]pyrazolo[5,1-b][1,3]oxazin-5-imine, demonstrated strong antioxidant activity by inhibiting oxidative stress and protecting neurons from ischemic injury. This suggests that similar derivatives may also exhibit neuroprotective effects through enhanced antioxidant mechanisms .
Neuroprotective Effects
In vivo studies have shown that pyrazolo[5,1-b][1,3]oxazine derivatives can reduce infarct size and improve neurological functions following cerebral ischemia. These findings highlight the potential of such compounds in treating neurodegenerative diseases and stroke .
Study 1: PDE4B Inhibition
A patent application describes the synthesis of various PDE4B inhibitors based on the pyrazolo[5,1-b][1,3]oxazine scaffold. These compounds showed promising results in preclinical models for treating respiratory diseases due to their anti-inflammatory properties .
Study 2: Anticancer Activity
Research on pyrazole derivatives has revealed their potential as anticancer agents. A study evaluated several pyrazolo-based compounds against human cancer cell lines (HepG-2 and HCT-116) using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like Doxorubicin .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Doxorubicin | 0.49 | HepG-2 |
| Compound 6 | 13.6 | HepG-2 |
| Compound 8 | 28.9 | HCT-116 |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of the target compound with related pyrazolo-oxazine derivatives:
Key Observations:
Substituent Diversity : The target compound’s 2-methylindolin-1-yl group distinguishes it from derivatives with piperazinyl, trifluoromethyl pyridinyl, or carboxamide substituents. Indole moieties are often linked to CNS activity, while piperazine groups enhance solubility and pharmacokinetics .
Molecular Weight : Derivatives with bulkier substituents (e.g., trifluoromethyl pyridinyl in ) exhibit higher molecular weights (~464 g/mol), whereas smaller groups like carboxamides reduce weight (~313 g/mol) .
Solubility and Toxicity : The NLRP3 inhibitor series in faced renal toxicity due to poor solubility, which was mitigated by introducing basic amines. This highlights the importance of polar substituents in optimizing drug-like properties.
Pharmacological and Functional Comparisons
- NLRP3 Inhibitors : Pyrazolo-oxazine sulfonylureas demonstrated potent NLRP3 inhibition but required structural modifications (e.g., basic amines) to address solubility-driven toxicity . The target compound’s indole group may offer alternative binding interactions for similar targets.
- Antioxidant and Anticancer Activity: Pyrazolo-oxazine derivatives fused with pyranopyrimidinones (e.g., ) showed antioxidant and anticancer effects, suggesting the core scaffold’s versatility. The 2-methylindolin-1-yl group in the target compound could enhance these activities via indole-mediated redox modulation .
- Structural Analogues in Drug Development : Compounds like the piperazinyl-trifluoromethyl pyridinyl derivative exemplify efforts to balance lipophilicity and target engagement, a consideration relevant to the target compound’s design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
